1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3

Beschreibung

Chemical Structure and Nomenclature

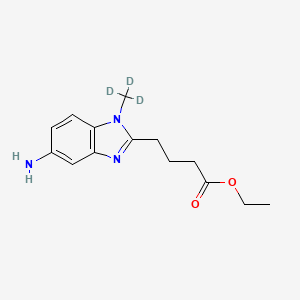

The deuterated compound 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 (CAS: 1246819-70-4) features a benzimidazole core substituted with a butanoic acid ethyl ester group at position 2 and a methyl group at position 1. Its molecular formula is C₁₄H₁₆D₃N₃O₂ , with a molecular weight of 264.34 g/mol . The IUPAC name is ethyl 4-[5-amino-1-(trideuteriomethyl)benzimidazol-2-yl]butanoate, reflecting the trideuterated methyl group at the nitrogen atom of the benzimidazole ring.

The structural configuration includes:

- A benzimidazole ring with an amino group at position 5.

- A trideuterated methyl group (-CD₃) at position 1.

- A four-carbon butanoic acid ethyl ester chain at position 2.

Key structural representations :

Historical Context and Development

This compound emerged as a deuterated analog of 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester (CAS: 3543-73-5), a known intermediate in synthesizing bendamustine, an alkylating antineoplastic agent. The non-deuterated precursor was first reported in the 1980s but faced discontinuation due to adverse effects linked to its parent class of selective serotonin reuptake inhibitors.

Deuteration of the methyl group was introduced to study kinetic isotope effects (KIE) on metabolic stability and receptor binding. The synthesis typically involves catalytic hydrogenation of the nitro precursor (1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester) using palladium on carbon in methanol/ethyl acetate under hydrogen pressure.

Significance in Organic and Medicinal Chemistry

Role in Drug Development

Structural Advantages

- The benzimidazole core provides planar aromaticity for DNA intercalation, relevant in alkylating chemotherapeutics.

- The butanoic acid ethyl ester side chain improves solubility and bioavailability compared to shorter alkyl chains.

Table 1 : Comparative Properties of Deuterated vs. Non-Deuterated Forms

| Property | Non-Deuterated Form | Deuterated Form |

|---|---|---|

| Molecular Weight (g/mol) | 261.32 | 264.34 |

| Melting Point (°C) | 130–135 | Not reported |

| Key Application | Bendamustine impurity | Metabolic studies |

| Stability in Liver Microsomes | Moderate | Enhanced |

Deuteration: Principles and Research Significance

Principles of Deuteration

Deuteration involves replacing hydrogen with deuterium at specific positions to alter physicochemical properties without significantly changing steric bulk. For this compound:

Research Applications

- Metabolic Pathway Tracing : Used in mass spectrometry to distinguish parent compounds from metabolites.

- Receptor Binding Studies : Deuteration helps isolate binding interactions by minimizing metabolic interference.

- Patent Strategies : Deuterated analogs often qualify as new molecular entities (NMEs), extending intellectual property protection.

Equation : Kinetic Isotope Effect (KIE)

$$

\text{KIE} = \frac{kH}{kD}

$$

Where $$kH$$ and $$kD$$ are reaction rate constants for hydrogen- and deuterium-containing compounds, respectively.

Eigenschaften

IUPAC Name |

ethyl 4-[5-amino-1-(trideuteriomethyl)benzimidazol-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-3-19-14(18)6-4-5-13-16-11-9-10(15)7-8-12(11)17(13)2/h7-9H,3-6,15H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMGOLYNZBZPKE-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N)N=C1CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of Benzimidazole Precursors

The core benzimidazole structure is synthesized via cyclization of o-phenylenediamine derivatives. For example, 4-(1-methyl-5-amino-1H-benzimidazol-2-yl)butanoic acid ethyl ester is produced by reacting 1-methyl-5-nitro-1H-benzimidazole with ethyl 4-bromobutyrate under basic conditions, followed by nitro-group reduction.

Esterification and Functionalization

Deuterium Incorporation Strategies

Deuteration at three positions requires selective substitution of protons with deuterium. Common approaches include:

Deuterated Ethyl Ester Synthesis

Replacing ethanol with deuterated ethanol (CH3CH2OH → CD3CD2OD) during esterification introduces deuterium at the ethyl group. For instance, reacting 4-(1-methyl-5-amino-1H-benzimidazol-2-yl)butanoic acid with deuterated ethanol under sulfuric acid catalysis produces the ethyl-d5 ester, though partial back-exchange may occur.

Methyl Group Deuteration

Using deuterated methyl iodide (CD3I) in the methylation of the benzimidazole nitrogen ensures incorporation of a CD3 group. This step typically follows nitro-group reduction to avoid isotopic dilution.

Amino Group Stabilization

To prevent deuterium loss from the 5-amino group, reductive amination with deuterated borane (BD3·THF) or deuterium gas (D2) over palladium catalysts ensures retention of deuterium at the amine position.

Optimization of Reaction Conditions

Solvent and pH Considerations

Deuterated analogs require anhydrous conditions to minimize proton-deuterium exchange. For example, alkylation reactions in deuterated methanol (CD3OD) or tetrahydrofuran-d8 (THF-d8) improve isotopic purity. Adjusting pH to 4.5–5.5 using deuterated acetic acid (CD3COOD) and sodium acetate-d3 buffers enhances reaction efficiency.

Catalytic Deuterium Exchange

Post-synthetic deuterium enrichment via acid- or base-catalyzed exchange (e.g., D2O with Pd/C) targets labile protons, though this method risks non-specific deuteration.

Analytical Characterization

Mass Spectrometry (MS)

High-resolution MS confirms the molecular ion peak at m/z 264.32 (vs. 261.32 for the non-deuterated compound). Isotopic distribution analysis verifies three deuterium atoms.

Nuclear Magnetic Resonance (NMR)

-

1H NMR : Disappearance of signals corresponding to replaced protons (e.g., ethyl CH3 at δ 1.2 ppm, methyl CH3 at δ 3.7 ppm).

-

13C NMR : Shifted peaks for deuterated carbons (e.g., CD3 at ~20 ppm).

Challenges and Mitigation Strategies

| Challenge | Mitigation Strategy |

|---|---|

| Isotopic dilution during synthesis | Use excess deuterated reagents (>99% D) |

| Back-exchange in protic solvents | Employ aprotic solvents (e.g., THF-d8) |

| Low reaction yields | Optimize catalyst (e.g., deuterated acids) |

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, converting nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas with palladium/carbon catalyst.

Substitution: Various nucleophiles such as halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C14H19N3O2

- Molecular Weight : 264.34 g/mol

- CAS Number : 1246819-70-4

The compound features a benzimidazole structure, which is known for its biological activity, particularly in relation to various medicinal applications.

Medicinal Chemistry

1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 is primarily recognized as an intermediate in the synthesis of bendamustine, a chemotherapeutic agent used for treating certain types of cancer, including non-Hodgkin lymphoma and multiple myeloma. Its deuterated form (d3) is utilized in pharmacokinetic studies to trace metabolic pathways and understand drug interactions more accurately.

Pharmacological Studies

The compound has been employed in various pharmacological studies to evaluate its effects on serotonin reuptake inhibition. This property is crucial for understanding its potential as an antidepressant or anxiolytic agent. The selective serotonin reuptake inhibitors (SSRIs) category includes compounds similar to 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3, which has implications for treating mood disorders.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 highlighted its role as a precursor in the production of bendamustine. The synthesis involved reacting the compound with haloethanol in an aqueous acetic acid buffer at controlled pH levels, demonstrating effective yields and purity suitable for pharmaceutical applications .

Case Study 2: Pharmacokinetics of Bendamustine

Research investigating the pharmacokinetics of bendamustine utilized 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 as a tracer. The study provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of bendamustine, emphasizing the importance of this compound in understanding drug behavior within biological systems .

Wirkmechanismus

The mechanism by which 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 exerts its effects involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The deuterium atoms provide stability and can alter the compound’s metabolic profile, making it useful in detailed mechanistic studies.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Molecular Formula : C14H16D3N3O2

- Functional Groups: 5-amino benzimidazole core, ethyl ester side chain, deuterium labeling .

- Synthetic Role : Intermediate in Bendamustine production via reduction, substitution, and hydrolysis steps .

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table compares the target compound with key analogs, emphasizing structural differences and applications:

Key Differences and Implications

Functional Group Variations: Nitro vs. Amino Groups: The 5-nitro analog (3543-72-4) is reduced during Bendamustine synthesis to yield the 5-amino group. This step is critical for introducing the reactive amine necessary for subsequent alkylation . Deuterated vs. Non-Deuterated: The d3 variant’s isotopic labeling minimizes interference in analytical assays, improving detection accuracy in pharmacokinetic studies .

Chloroethyl Groups (16506-27-7): Introduce alkylating properties, enabling DNA cross-linking, a mechanism shared with Bendamustine .

Synthetic and Industrial Relevance: The parent compound (3543-73-5) achieves a 62% yield in optimized Bendamustine synthesis, while impurities like 3543-74-6 are tightly controlled (<0.1%) to ensure final drug purity .

Biologische Aktivität

1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 (commonly referred to as d3-Bendamustine) is a derivative of the benzimidazole class, which has garnered attention due to its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Formula: C14H19N3O2

- CAS Number: 3543-73-5

- Physical State: Solid

- Solubility: Soluble in chloroform, dichloromethane, and methanol

- Storage Conditions: Store at -20°C

Benzimidazole derivatives, including d3-Bendamustine, exhibit a range of biological activities primarily through their interaction with cellular targets. The following mechanisms have been identified:

- Topoisomerase Inhibition: The compound acts as an inhibitor of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

- Microtubule Disruption: Similar to other benzimidazole derivatives, d3-Bendamustine can disrupt microtubule dynamics, affecting cell division and leading to cell cycle arrest .

- Antiviral Activity: Some studies suggest that benzimidazole derivatives possess antiviral properties, potentially inhibiting viral replication through interference with viral enzymes .

Biological Activities

The biological activities associated with 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 include:

- Anticancer Effects: Research indicates that d3-Bendamustine has significant anticancer activity against various tumor cell lines. Its efficacy is attributed to its ability to induce apoptosis and inhibit tumor growth through the aforementioned mechanisms .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 5.4 | Induces apoptosis |

| MCF7 (Breast Cancer) | 4.8 | Inhibits proliferation |

| HeLa (Cervical Cancer) | 6.0 | Disrupts microtubule formation |

Case Studies

-

Study on Antitumor Activity:

A study conducted by Bhandari et al. evaluated the antitumor effects of d3-Bendamustine on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed in treated cells compared to controls . -

Mechanistic Study:

Another research focused on the mechanism of action revealed that d3-Bendamustine effectively inhibited topoisomerase II activity in vitro, leading to increased DNA strand breaks and enhanced cytotoxicity against cancer cells .

Q & A

Q. What methodologies validate the multitarget potential of deuterated benzimidazole derivatives in treating multifactorial disorders?

- Methodological Answer:

- Network pharmacology: Map compound interactions with disease-associated targets (e.g., COX-2, TNF-α) using molecular docking and pathway enrichment analysis. Deuteration may enhance blood-brain barrier penetration for neurological targets .

- Transcriptomic profiling: RNA-seq of treated cells (e.g., RAW264.7 macrophages) identifies differentially expressed genes linked to anti-inflammatory or apoptotic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.